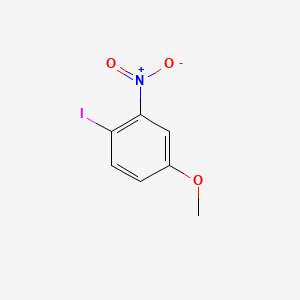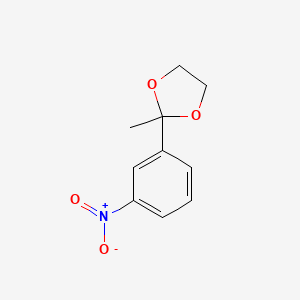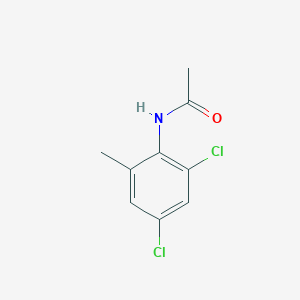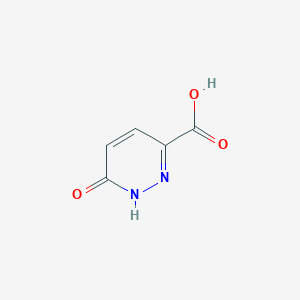
2-Methyl-4-oxopentansäure
Übersicht
Beschreibung
2-Methyl-4-oxopentanoic acid, also known as α-ketoisocaproic acid, is an organic compound with the molecular formula C6H10O3. It is a keto acid, characterized by the presence of both a ketone and a carboxylic acid functional group. This compound is a metabolite in the leucine degradation pathway and plays a significant role in various biochemical processes.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: It serves as an intermediate in the metabolic pathway of leucine, an essential amino acid.
Medicine: Research has shown its potential in studying metabolic disorders such as maple syrup urine disease.
Industry: It is used in the production of biofuels and other industrial chemicals through microbial fermentation processes
Wirkmechanismus
Target of Action
2-Methyl-4-oxopentanoic acid, also known as 4-methyl-2-oxovaleric acid or α-Ketoisocaproic acid, is a metabolic intermediate in the metabolic pathway for L-leucine . The primary targets of 2-Methyl-4-oxopentanoic acid are the enzymes involved in the metabolism of L-leucine, such as branched-chain amino acid aminotransferase .
Mode of Action
2-Methyl-4-oxopentanoic acid is produced by the action of branched-chain amino acid aminotransferase, which transfers the amine on L-leucine onto alpha ketoglutarate, replacing that amine with a ketone . This interaction results in the degradation of L-leucine, an essential amino acid, which is critical for many biological functions .
Biochemical Pathways
The biochemical pathway affected by 2-Methyl-4-oxopentanoic acid is the metabolic pathway for L-leucine . The degradation of L-leucine in the muscle to this compound allows for the production of the amino acids alanine and glutamate as well . In the liver, 2-Methyl-4-oxopentanoic acid can be converted to a vast number of compounds depending on the enzymes and cofactors present, including cholesterol, acetyl-CoA, isovaleryl-CoA, and other biological molecules .
Pharmacokinetics
It is known that this compound is a metabolite that has been found to accumulate in maple syrup urine disease . This suggests that it is metabolized and excreted in the urine.
Result of Action
The molecular and cellular effects of 2-Methyl-4-oxopentanoic acid’s action are primarily related to its role in the metabolism of L-leucine . It contributes to the production of other amino acids and various biological molecules, playing a crucial role in protein synthesis and energy production .
Biochemische Analyse
Biochemical Properties
2-Methyl-4-oxopentanoic acid is involved in biochemical reactions as an intermediate in the catabolism of leucine. It interacts with enzymes such as branched-chain amino acid aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase complex (BCKDC). BCAT catalyzes the transamination of leucine to produce 2-Methyl-4-oxopentanoic acid, while BCKDC further oxidizes it to isovaleryl-CoA . These interactions are crucial for maintaining the balance of branched-chain amino acids in the body.
Cellular Effects
2-Methyl-4-oxopentanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the mTOR signaling pathway, which is essential for cell growth and proliferation . Additionally, it can modulate the expression of genes involved in amino acid metabolism and energy production. The compound’s impact on cellular metabolism includes its role in the production of energy through the citric acid cycle.
Molecular Mechanism
At the molecular level, 2-Methyl-4-oxopentanoic acid exerts its effects through interactions with specific enzymes and proteins. It binds to BCAT and BCKDC, facilitating the transamination and oxidative decarboxylation of leucine . These interactions lead to the production of acetyl-CoA and other metabolites that enter the citric acid cycle, contributing to energy production. Additionally, 2-Methyl-4-oxopentanoic acid can influence gene expression by acting as a signaling molecule in various metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-oxopentanoic acid can change over time due to its stability and degradation. The compound is relatively stable under normal conditions but can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 2-Methyl-4-oxopentanoic acid can lead to alterations in cellular function, including changes in metabolic flux and enzyme activity.
Dosage Effects in Animal Models
The effects of 2-Methyl-4-oxopentanoic acid vary with different dosages in animal models. At low doses, it supports normal metabolic functions and energy production. At high doses, it can exhibit toxic effects, including disruptions in amino acid metabolism and oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired metabolic outcomes without adverse effects.
Metabolic Pathways
2-Methyl-4-oxopentanoic acid is involved in several metabolic pathways, including the degradation of leucine and the biosynthesis of branched-chain amino acids . It interacts with enzymes such as BCAT and BCKDC, which are essential for the conversion of leucine to acetyl-CoA and other metabolites. These pathways are crucial for maintaining amino acid balance and energy production in the body.
Transport and Distribution
Within cells and tissues, 2-Methyl-4-oxopentanoic acid is transported and distributed through specific transporters and binding proteins . It can be taken up by cells via amino acid transporters and distributed to various cellular compartments where it participates in metabolic reactions. The compound’s localization and accumulation can affect its activity and function in different tissues.
Subcellular Localization
2-Methyl-4-oxopentanoic acid is localized in various subcellular compartments, including the mitochondria and cytoplasm . Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and proteins involved in metabolic pathways. Post-translational modifications and targeting signals can direct 2-Methyl-4-oxopentanoic acid to specific organelles, affecting its role in cellular metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-4-oxopentanoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methyl-2-pentanol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the reaction of 4-methyl-2-pentanone with a strong acid like hydrochloric acid, followed by hydrolysis to yield the desired keto acid .
Industrial Production Methods
Industrial production of 2-Methyl-4-oxopentanoic acid often involves microbial fermentation processes. For instance, engineered strains of Escherichia coli can be used to convert glucose into 2-Methyl-4-oxopentanoic acid through a series of enzymatic reactions. This biotechnological approach is advantageous due to its sustainability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce 2-methyl-4-oxopentanoate.
Reduction: Reduction reactions can convert it into 2-methyl-4-hydroxypentanoic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: 2-Methyl-4-oxopentanoate.
Reduction: 2-Methyl-4-hydroxypentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-oxopentanoic acid can be compared with other keto acids such as:
Levulinic acid (4-oxopentanoic acid): Similar in structure but lacks the methyl group at the 2-position.
Pyruvic acid (2-oxopropanoic acid): A simpler keto acid with a shorter carbon chain.
α-Ketoglutaric acid (2-oxoglutaric acid): A key intermediate in the citric acid cycle with a longer carbon chain and additional carboxyl group.
The uniqueness of 2-Methyl-4-oxopentanoic acid lies in its specific role in the leucine degradation pathway and its applications in both biological and industrial contexts .
Eigenschaften
IUPAC Name |
2-methyl-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTJTTKEYGHTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280179 | |
| Record name | 2-Methyl-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6641-83-4 | |
| Record name | 6641-83-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha-Methyllevulinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key applications of 2-Methyl-4-oxopentanoic acid in organic synthesis?
A1: 2-Methyl-4-oxopentanoic acid serves as a valuable precursor in the synthesis of various compounds, notably chiral γ-butyrolactones [] and the chlorinated antibiotic lepiochlorin []. γ-butyrolactones are important structural motifs found in numerous natural products and possess diverse biological activities, making them valuable targets in fragrance and pharmaceutical industries. Lepiochlorin, on the other hand, is a fungal metabolite with potential applications in antibiotic development.
Q2: Can you elaborate on the enzymatic resolution of 2-Methyl-4-oxopentanoic acid and its significance?
A2: The enzymatic resolution of racemic 2-Methyl-4-oxopentanoic acid using porcine pancreas lipase (PPL) offers an efficient route to obtain enantiomerically pure forms of the compound []. This process involves the selective hydrolysis of one enantiomer over the other. The study highlighted in [] demonstrated that the addition of sodium sulfate to the reaction medium significantly enhances the enantioselectivity of PPL, leading to highly enantiopure methyl (2R)-(+)-2-methyl-4-oxopentanoate and (2S)-(–)-2-methyl-4-oxopentanoic acid. Obtaining single enantiomers is crucial in pharmaceutical applications as different enantiomers of a molecule can exhibit distinct biological activities.
Q3: How is electrochemistry employed in the synthesis of lepiochlorin using 2-Methyl-4-oxopentanoic acid as a starting material?
A3: The synthesis of lepiochlorin utilizes an electrochemical approach involving the chloromethoxylation of 2-methyl-2,4-pentadien-4-olide, a derivative of 2-Methyl-4-oxopentanoic acid []. This electrochemical transformation is carried out in a methanol-ammonium chloride electrolyte system using a platinum electrode. This step is followed by hydrolysis to yield lepiochlorin. This electrochemical approach offers a potentially more sustainable and efficient alternative to traditional synthetic methods.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B1296071.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole](/img/structure/B1296075.png)





